molecular formula C14H11N3O4 B5871045 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide

Cat. No. B5871045
M. Wt: 285.25 g/mol
InChI Key: HSWJEYLHEJYILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for understanding the mechanisms of certain biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide involves its ability to bind to specific enzymes and receptors in the body. This binding can lead to changes in the activity of these targets, which can have a wide range of effects on various biochemical and physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide are varied and depend on the specific targets that it binds to. Some of the effects that have been observed include changes in enzyme activity, alterations in cellular signaling pathways, and modifications to gene expression patterns.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its specificity for certain targets. This allows researchers to selectively modulate the activity of these targets without affecting other processes in the body. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide. Some possible areas of focus include further elucidation of its mechanisms of action, exploration of its potential therapeutic applications, and development of new synthetic methods for this compound. Additionally, researchers may investigate its use in combination with other compounds or as part of larger drug discovery efforts.

Synthesis Methods

The synthesis of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide involves several steps, including the reaction of 3-pyridinecarboximidamide with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using a variety of analytical techniques.

Scientific Research Applications

N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of certain biochemical and physiological processes. This compound has been shown to have a significant impact on the activity of certain enzymes and receptors, making it a valuable tool for researchers studying these processes.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(10-2-1-5-16-7-10)17-21-14(18)9-3-4-11-12(6-9)20-8-19-11/h1-7H,8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWJEYLHEJYILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CN=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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